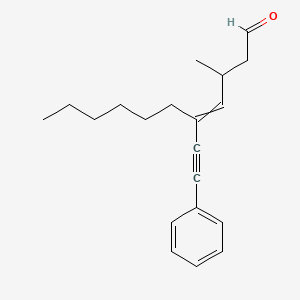
3-Methyl-5-(phenylethynyl)undec-4-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(phenylethynyl)undec-4-enal is an organic compound with a complex structure that includes a phenylethynyl group and an undec-4-enal backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(phenylethynyl)undec-4-enal typically involves multi-step organic reactions. One common method includes the alkylation of a phenylethynyl compound followed by a series of reactions to introduce the methyl and undec-4-enal groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and advanced purification methods to achieve the desired product in significant quantities. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.
化学反応の分析
Types of Reactions: 3-Methyl-5-(phenylethynyl)undec-4-enal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenylethynyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
科学的研究の応用
3-Methyl-5-(phenylethynyl)undec-4-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-5-(phenylethynyl)undec-4-enal involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to various biological effects.
類似化合物との比較
- 3-Methyl-5-(2-phenylethynyl)undec-4-enal
- 2-Methyl-1-(phenylethynyl)-2,3,4,9-tetrahydro-1H-β-carboline
- 3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine
Comparison: 3-Methyl-5-(phenylethynyl)undec-4-enal is unique due to its specific structural features, such as the undec-4-enal backbone and the phenylethynyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the phenylethynyl group enhances its ability to participate in electrophilic substitution reactions, making it a valuable compound in organic synthesis.
特性
CAS番号 |
917774-17-5 |
|---|---|
分子式 |
C20H26O |
分子量 |
282.4 g/mol |
IUPAC名 |
3-methyl-5-(2-phenylethynyl)undec-4-enal |
InChI |
InChI=1S/C20H26O/c1-3-4-5-7-12-20(17-18(2)15-16-21)14-13-19-10-8-6-9-11-19/h6,8-11,16-18H,3-5,7,12,15H2,1-2H3 |
InChIキー |
JBAZYZQUGYHIEL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=CC(C)CC=O)C#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
![N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B12622921.png)
![1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12622934.png)

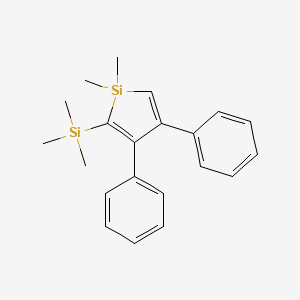
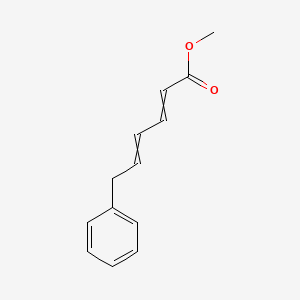
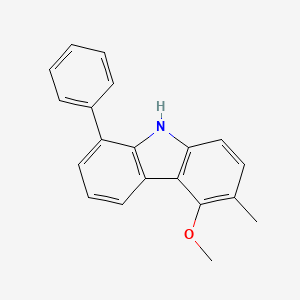
![N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12622966.png)
![(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12622974.png)
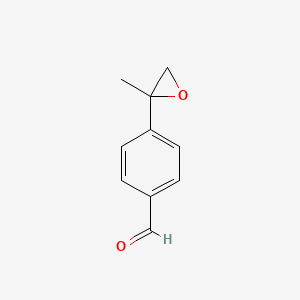
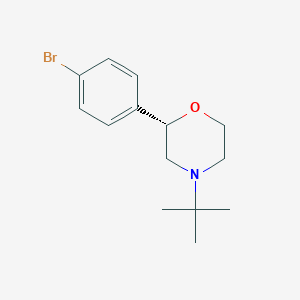
![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)
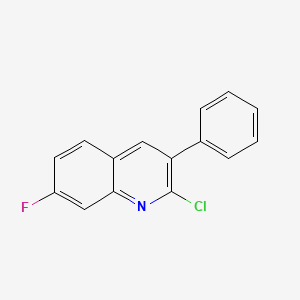
![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
